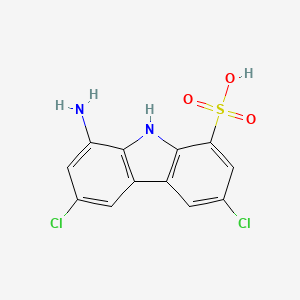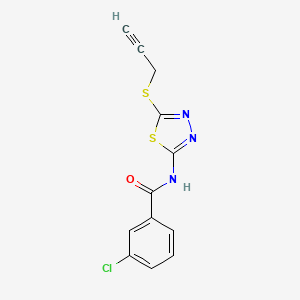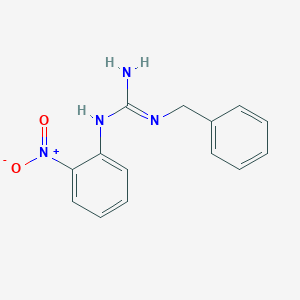
2-Benzyl-1-(2-nitrophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-1-(2-nitrophenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-(2-nitrophenyl)guanidine can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the desired guanidine compound . This approach provides a straightforward and efficient route with yields up to 81% under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, leading to the formation of the desired guanidine compound .
化学反応の分析
Types of Reactions: 2-Benzyl-1-(2-nitrophenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and nitrophenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted guanidines and derivatives with modified functional groups.
科学的研究の応用
2-Benzyl-1-(2-nitrophenyl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of heterocycles and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 2-Benzyl-1-(2-nitrophenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
N-benzylguanidine: A related compound with similar guanidine functionality.
N-phthaloylguanidines: Precursors used in the synthesis of various guanidines.
Uniqueness: 2-Benzyl-1-(2-nitrophenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and nitrophenyl groups makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-benzyl-1-(2-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-14(16-10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18(19)20/h1-9H,10H2,(H3,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCYJTXNETUNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
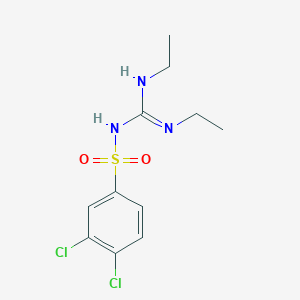
![3,4-Dichlorospiro[chromene-2,1'-cyclopentane]](/img/structure/B8039801.png)
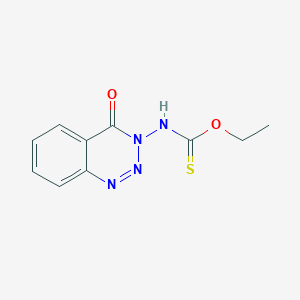
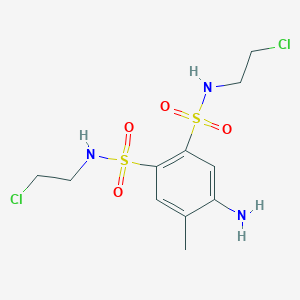
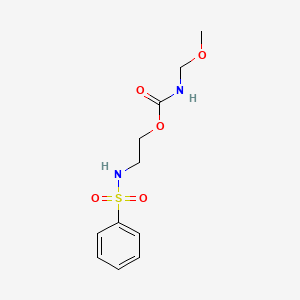
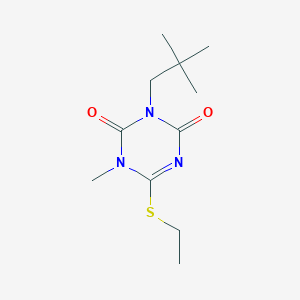
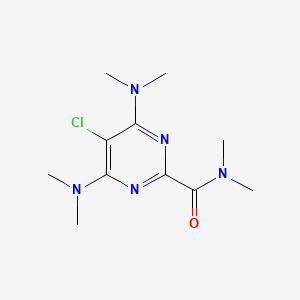
![(2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester](/img/structure/B8039850.png)
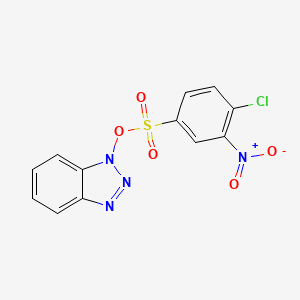
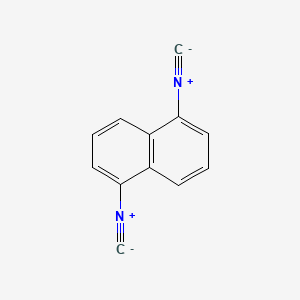
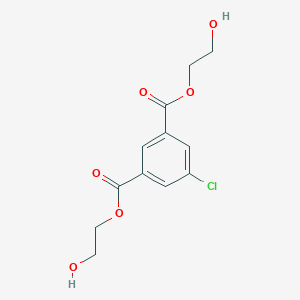
![4,5-Dichlorothieno[2,3-g][1]benzothiole-2,7-dicarbohydrazide](/img/structure/B8039861.png)
